molecular formula C19H22ClN B568794 Protriptyline-d3 Hydrochloride CAS No. 1435934-21-6

Protriptyline-d3 Hydrochloride

Cat. No.: B568794
CAS No.: 1435934-21-6
M. Wt: 302.86
InChI Key: OGQDIIKRQRZXJH-NIIDSAIPSA-N
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Description

Protriptyline-d3 Hydrochloride is a deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Protriptyline in various biological matrices. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass difference that aids in accurate mass spectrometric analysis.

Scientific Research Applications

Protriptyline-d3 Hydrochloride is widely used in scientific research for:

    Pharmacokinetic Studies: Used as an internal standard in mass spectrometric analysis to quantify Protriptyline levels in biological samples.

    Metabolic Studies: Helps in studying the metabolic pathways and identifying metabolites of Protriptyline.

    Drug Development: Assists in the development of new antidepressant drugs by providing accurate analytical data.

    Neurochemical Research: Used in studies investigating the effects of Protriptyline on neurotransmitter systems.

Safety and Hazards

Protriptyline may cause serious side effects. Some of the reported side effects include mood or behavior changes, anxiety, panic attacks, trouble sleeping, and thoughts about suicide or hurting oneself . Physical side effects may include fever, chills, sore throat, mouth sores, feeling light-headed, blurred vision, eye pain or redness, seeing halos around lights, restless muscle movements in your eyes, tongue, jaw, or neck, seizure (convulsions), new or worsening chest pain, pounding heartbeats or fluttering in your chest, sudden numbness or weakness, problems with vision, or speech, easy bruising, unusual bleeding, painful or difficult urination, or jaundice (yellowing of the skin or eyes) . It is toxic if swallowed and harmful in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Protriptyline-d3 Hydrochloride, a dibenzocycloheptene-derivative tricyclic antidepressant (TCA), primarily targets the reuptake of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, with serotonin involved in sleep, appetite, and mood, and norepinephrine in attention and response actions .

Mode of Action

Protriptyline inhibits the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentration . This inhibition results in an overall increase in serotonergic neurotransmission . Additionally, TCAs like Protriptyline down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The increased serotonergic neurotransmission and the sensitization of post-synaptic serotonergic receptors are thought to contribute to the antidepressant effects of Protriptyline . Furthermore, Protriptyline blocks histamine H1 receptors, alpha 1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .

Pharmacokinetics

Protriptyline is well absorbed from the gastrointestinal tract, with a bioavailability ranging from 75–90% . It is rapidly sequestered in tissues, and peak plasma concentrations occur within 8–12 hours after oral administration . The elimination half-life ranges from 54–92 hours .

Result of Action

The molecular and cellular effects of Protriptyline’s action are primarily observed in its positive effect on mood in depressed individuals . The increased concentration of serotonin and norepinephrine in the central nervous system leads to mood elevation . Moreover, the drug’s sedative, hypotensive, and anticholinergic effects result from its action on histamine H1, alpha 1-adrenergic, and muscarinic receptors .

Action Environment

The action, efficacy, and stability of Protriptyline can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, factors such as the patient’s age, liver function, and presence of other medications can influence the drug’s metabolism and excretion . Therefore, these factors should be considered when prescribing and administering Protriptyline.

Biochemical Analysis

Biochemical Properties

Protriptyline-d3 Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with cholinesterase (ChE), an enzyme crucial for nerve function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect neuronal signaling, which is critical for brain function .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the action of cholinesterase, thereby affecting nerve signal transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Protriptyline-d3 Hydrochloride involves the incorporation of deuterium atoms into the Protriptyline molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:

    Starting Material: Protriptyline or its precursor.

    Hydrochloride Formation: The final step involves the conversion of the deuterated Protriptyline to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.

    Quality Control: Rigorous testing using mass spectrometry and nuclear magnetic resonance (NMR) to confirm the incorporation of deuterium and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Protriptyline-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.

    Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to reduce functional groups.

    Substitution: Nucleophilic substitution reactions where the deuterium atoms can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar therapeutic effects but different side effect profiles.

    Nortriptyline Hydrochloride: A metabolite of Amitriptyline with a similar mechanism of action but different pharmacokinetics.

    Doxepin Hydrochloride: A tricyclic antidepressant with additional antihistaminic properties.

Uniqueness

Protriptyline-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which provides a distinct mass difference for accurate mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering precise quantification and identification of Protriptyline and its metabolites.

Properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQDIIKRQRZXJH-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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